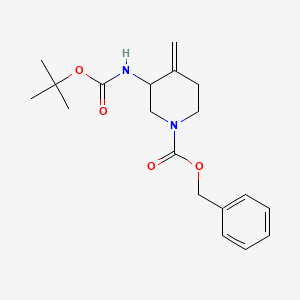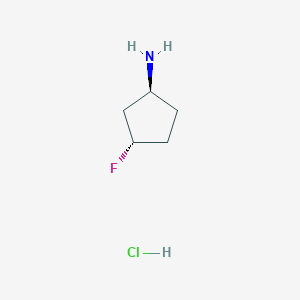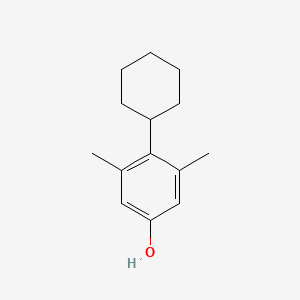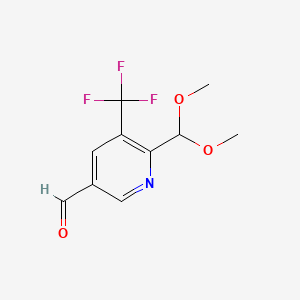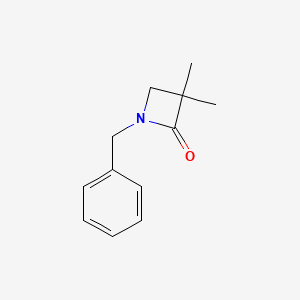
1-Benzyl-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,3-dimethyl-azetidin-2-one is a four-membered heterocyclic compound belonging to the azetidinone family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidinone ring. The azetidinone ring is a β-lactam, which is a core structure in many biologically active molecules, including antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-3,3-dimethyl-2-aminopropanoic acid with a dehydrating agent can lead to the formation of the azetidinone ring. Another method involves the use of enolate chemistry, where the enolate of a suitable precursor undergoes cyclization to form the azetidinone ring .
Industrial Production Methods: Industrial production of 1-benzyl-3,3-dimethyl-azetidin-2-one typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3,3-dimethyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-Benzyl-3,3-dimethyl-azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-benzyl-3,3-dimethyl-azetidin-2-one involves its interaction with specific molecular targets. For instance, as a β-lactam, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The compound’s structure allows it to fit into the active site of these proteins, disrupting their normal function .
Comparación Con Compuestos Similares
3,3-Dimethyl-azetidin-2-one: Lacks the benzyl group but shares the core azetidinone structure.
1-Benzyl-azetidin-2-one: Similar structure but without the dimethyl groups at the 3-position.
Ezetimibe: A β-lactam used as a cholesterol absorption inhibitor, showcasing the versatility of the azetidinone ring
Uniqueness: 1-Benzyl-3,3-dimethyl-azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-benzyl-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
HJZDKZMSDOXSNM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1=O)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


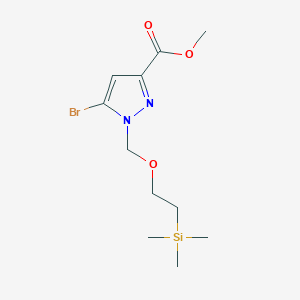
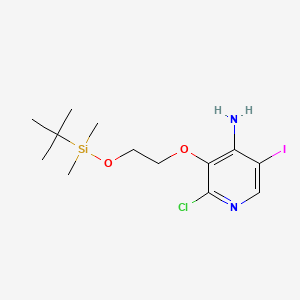
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
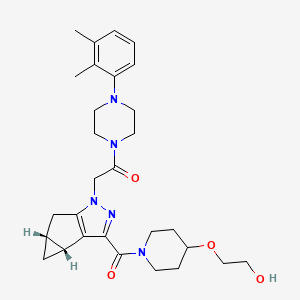
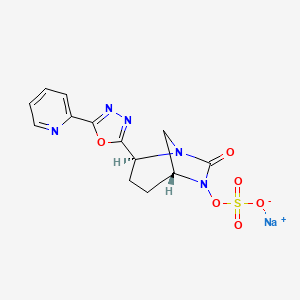
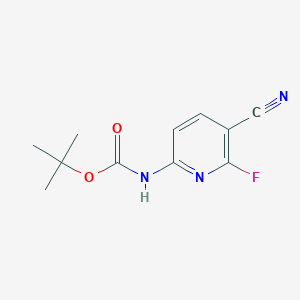
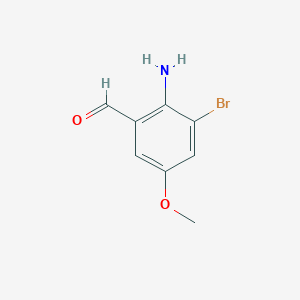
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
